molecular formula C10H16BrN3O B12934748 2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-51-7

2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12934748
CAS No.: 88723-51-7
M. Wt: 274.16 g/mol
InChI Key: YHJDDFRBXJMXEZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(isopentylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a brominated ethanone group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(isopentylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of an ethanone precursor followed by the introduction of the imidazole ring. One common method involves the reaction of 2-bromo-1-ethanone with 2-(isopentylamino)-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(isopentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted imidazole derivatives.

    Oxidation Reactions: Products include carboxy

Properties

CAS No.

88723-51-7

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-bromo-1-[2-(3-methylbutylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C10H16BrN3O/c1-7(2)3-4-12-10-13-6-8(14-10)9(15)5-11/h6-7H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

YHJDDFRBXJMXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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